molecular formula C10H11F3N2O2 B2838326 1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2197054-34-3

1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2838326
CAS No.: 2197054-34-3
M. Wt: 248.205
InChI Key: JXJXGQYRKNTSTH-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. The presence of a trifluoromethyl group and a pyrazole ring in its structure imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 1-(Cyclohexylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Comparison: Compared to its analogs, 1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits unique properties due to the cyclobutylmethyl group. This group imparts different steric and electronic effects, influencing the compound’s reactivity and biological activity .

Properties

IUPAC Name

2-(cyclobutylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-4-7(9(16)17)15(14-8)5-6-2-1-3-6/h4,6H,1-3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJXGQYRKNTSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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